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Compound of Interest

Compound Name: N-Phenylmaleamic acid

Cat. No.: B147418 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of N-Phenylmaleamic acid in comparison to its precursors,

maleic anhydride and aniline. This guide provides supporting experimental data, detailed

methodologies, and visual representations of the synthetic and analytical workflows.

N-Phenylmaleamic acid, a derivative of maleic acid, is a molecule of interest in various fields,

including polymer chemistry and drug development, owing to its reactive amic acid functionality.

Its synthesis from the precursors maleic anhydride and aniline is a straightforward nucleophilic

acyl substitution reaction. Understanding the spectroscopic signature of the product in relation

to its starting materials is crucial for reaction monitoring, purity assessment, and structural

confirmation. This guide presents a comparative analysis of the spectroscopic data obtained

from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR)

Spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for N-Phenylmaleamic acid,

maleic anhydride, and aniline, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound Phenyl Protons Olefinic Protons
Amine/Amide/Acid
Protons

Aniline ~6.7-7.2 (m, 5H) - ~3.7 (s, 2H, -NH₂)

Maleic Anhydride - ~7.3 (s, 2H) -

N-Phenylmaleamic

Acid
~7.1-7.6 (m, 5H)

~6.3 (d, 1H), ~6.5 (d,

1H)

~9.8 (s, 1H, -NH),

~13.0 (br s, 1H, -

COOH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound Aromatic Carbons Olefinic Carbons
Carbonyl/Carboxyl
Carbons

Aniline

~115 (C4), ~118 (C2,

C6), ~129 (C3, C5),

~146 (C1)

- -

Maleic Anhydride - ~137 ~165

N-Phenylmaleamic

Acid
~120-138 ~130, ~132

~164 (Amide), ~167

(Carboxylic Acid)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Compound N-H Stretch C=O Stretch C=C Stretch
O-H Stretch
(Carboxylic
Acid)

Aniline
~3300-3500 (two

bands)
- ~1600 -

Maleic Anhydride -
~1780, ~1850

(anhydride)
~1600 -

N-

Phenylmaleamic

Acid

~3300

~1640 (Amide I),

~1710

(Carboxylic Acid)

~1620
~2500-3300

(broad)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Aniline 93 77 ([C₆H₅]⁺), 66, 65

Maleic Anhydride 98 54, 26

N-Phenylmaleamic Acid 191
173 ([M-H₂O]⁺), 93

([C₆H₅NH₂]⁺), 77 ([C₆H₅]⁺)

Experimental Protocols
Synthesis of N-Phenylmaleamic Acid
N-Phenylmaleamic acid is synthesized by the reaction of maleic anhydride with aniline. A

typical laboratory-scale procedure is as follows:

Dissolution: Dissolve maleic anhydride (1.0 equivalent) in a suitable solvent, such as diethyl

ether or dichloromethane, at room temperature.

Addition of Aniline: Slowly add a solution of aniline (1.0 equivalent) in the same solvent to the

maleic anhydride solution with constant stirring.
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Reaction: The reaction is typically exothermic and proceeds rapidly at room temperature. A

precipitate of N-Phenylmaleamic acid usually forms.

Isolation: The product can be isolated by filtration, washed with a small amount of cold

solvent, and dried under vacuum.

Spectroscopic Analyses
The following are general protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence

on a 300 MHz or higher spectrometer.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled

pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an

Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography

(LC-MS).

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Analysis: Analyze the resulting ions based on their mass-to-charge ratio.
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Mandatory Visualization
The following diagrams illustrate the synthesis pathway and the analytical workflow.
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Caption: Synthesis of N-Phenylmaleamic Acid.
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Caption: Spectroscopic Analysis Workflow.
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[https://www.benchchem.com/product/b147418#spectroscopic-data-comparison-of-n-
phenylmaleamic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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